molecular formula C15H18N2O4 B1336539 Boc-2-cyano-D-phenylalanine CAS No. 261380-28-3

Boc-2-cyano-D-phenylalanine

Cat. No.: B1336539
CAS No.: 261380-28-3
M. Wt: 290.31 g/mol
InChI Key: AJHPGXZOIAYYDW-GFCCVEGCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Boc-2-cyano-D-phenylalanine typically involves the reaction of D-2-cyanophenylalanine with tert-butoxycarbonyl acid (Boc-OH). This reaction requires the use of activating agents such as N,N’-dihydrotetrabutylamine (DCC) and 1-hydroxyphenyl-lh-tetrazolone (HOBt) . The reaction conditions are carefully controlled to ensure the successful formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Boc-2-cyano-D-phenylalanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into other derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Boc-2-cyano-D-phenylalanine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Boc-2-cyano-D-phenylalanine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Boc-2-cyano-D-phenylalanine include:

  • Boc-2-cyano-L-phenylalanine
  • Boc-2-cyano-D-tryptophan
  • Boc-2-cyano-D-tyrosine

Uniqueness

This compound is unique due to its specific structural features and reactivity. Its cyano group and tert-butoxycarbonyl protection make it a valuable intermediate in organic synthesis and protein engineering. Compared to similar compounds, this compound offers distinct advantages in terms of stability and reactivity, making it a preferred choice for certain applications .

Properties

IUPAC Name

(2R)-3-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-6-4-5-7-11(10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHPGXZOIAYYDW-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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